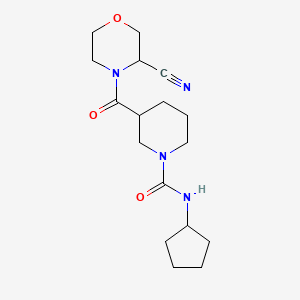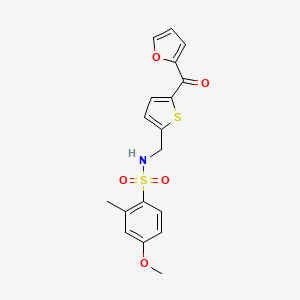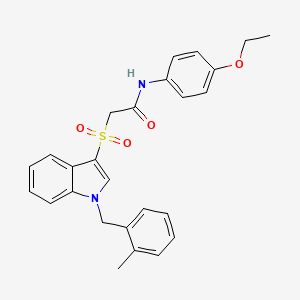![molecular formula C18H16N2O5 B2678896 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 315246-12-9](/img/structure/B2678896.png)
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This synthetic work has been inspired by their huge potential in drug discovery .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The 2-amino-4H-pyran-3-carbonitrile core is a structural motif that has received increasing attention due to its interesting potential pharmacological properties .Chemical Reactions Analysis
The synthesis of these compounds typically involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols . These reactions can be carried out in the presence or absence of a catalyst .Scientific Research Applications
Synthesis and Characterization
The compound under discussion is a part of the broader class of chemicals known for their versatile applications in scientific research, particularly in the synthesis of complex molecules and materials. For instance, derivatives of pyrano[3,2-c]quinoline have been synthesized using thermal evaporation techniques, showcasing their potential in photovoltaic properties and applications in organic-inorganic photodiode fabrication. These derivatives exhibit rectification behavior and photovoltaic properties in dark and under illumination conditions, indicating their utility in developing photodiodes with improved parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Another example involves the structural and optical properties of similar compounds, demonstrating their applications in material science. These studies reveal how polycrystalline compounds become nanocrystallites dispersed in an amorphous matrix upon thermal deposition, influencing their optical properties and potential applications in electronics and optics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalytic and Chemical Reactivity
The chemical reactivity and catalytic applications of such compounds are also of significant interest. For instance, one-pot synthesis strategies have been developed for the efficient and economical synthesis of tetrasubstituted thiophenes, demonstrating the compound's role in facilitating chemical reactions. These syntheses highlight the use of pyranothiophenes and related compounds in generating tetrasubstituted thiophenes through a multicomponent protocol, providing a versatile tool for the synthesis of complex organic molecules (Sahu et al., 2015).
Molecular Docking and Antimicrobial Activity
Moreover, the compound and its derivatives have been subjected to molecular docking studies, indicating their potential as active antimicrobial drugs. Such studies involve the synthesis and characterization of compounds followed by analysis against targets like DNA gyrase/lanosterol 14α-demethylase, suggesting these molecules could serve as bases for developing new antimicrobial agents (Sharma et al., 2022).
Future Directions
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-6-14-16(18(21)24-9)15(11(8-19)17(20)25-14)10-4-5-12(22-2)13(7-10)23-3/h4-7,15H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFJZLMEJWQODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)


![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)
![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)


